molecular formula C5H4N2O2 B142982 3-Nitropyridine CAS No. 2530-26-9

3-Nitropyridine

Cat. No.: B142982
CAS No.: 2530-26-9
M. Wt: 124.1 g/mol
InChI Key: QLILRKBRWXALIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitropyridine is an organic compound with the molecular formula C₅H₄N₂O₂. It is a derivative of pyridine, where a nitro group is substituted at the third position of the pyridine ring. This compound is of significant interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitropyridine can be synthesized through the nitration of pyridine. One common method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent, followed by treatment with sulfur dioxide (SO₂) and bisulfite (HSO₃⁻) in water. This method yields this compound with a 77% yield .

Industrial Production Methods: Industrial production of this compound typically involves similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

3-Nitropyridine can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing effect of the nitro group, which directs incoming electrophiles to the 2- and 4-positions on the ring. Common electrophiles used in these reactions include:

  • Alkyl halides (for alkylation)

  • Acyl chlorides (for acylation)

Nucleophilic Substitution Reactions

The nitro group enhances the reactivity of this compound towards nucleophiles. Notable reactions include:

  • Amination: Treatment with ammonia or amines can lead to substitution at the pyridine ring, forming various substituted derivatives.

  • Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride .

Oxidation Reactions

The nitro group in this compound can be oxidized further to form nitroso derivatives or other higher oxidation state compounds. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄)

  • Chromium trioxide (CrO₃) .

Halogenation

Halogenation reactions can occur at positions adjacent to the nitro group, allowing for further functionalization of the pyridine ring. This is typically achieved using halogens such as bromine or chlorine under acidic conditions .

Condensation Reactions

Condensation reactions involving this compound can lead to the formation of various complex molecules, particularly when combined with carbonyl compounds or other nucleophiles .

Mechanistic Insights

The mechanisms underlying these reactions often involve intermediates that are crucial for understanding how substituents influence reactivity. For example, during nucleophilic substitution, a nitronium ion may form, which then reacts with a nucleophile at an activated position on the pyridine ring .

Reaction Pathways

The nitration mechanism involves a sigmatropic shift where the nitro group migrates from one position on the ring to another under specific conditions, leading to different products depending on reaction conditions and nucleophiles used .

Activation Parameters for Nitration

ParameterValue
Activation Energy (ΔH\Delta H^\ddagger )~32 kcal/mol
Entropy Change (ΔS\Delta S^\ddagger )-5 cal/mol·K

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties
Recent studies have identified 3-nitropyridine analogues as promising microtubule-targeting agents with potent anti-cancer effects. These compounds have shown efficacy against a broad range of cancer types by inducing cell cycle arrest in the G2-M phase and inhibiting tubulin polymerization. The binding of these compounds to the colchicine site of tubulin was confirmed through X-ray crystallography, demonstrating their potential as anti-cancer drugs without the myelotoxicity typically associated with such agents .

Case Study: In Vivo Efficacy
In a murine heterotopic xenograft model of colon cancer, the administration of 4AZA2891 (a derivative of this compound) resulted in significant inhibition of tumor growth when delivered intravenously. This highlights the therapeutic potential of this compound derivatives in cancer treatment .

Organic Synthesis

Synthesis of Biologically Active Compounds
this compound serves as an important building block in the synthesis of various biologically active nitro heterocyclic compounds. Its derivatives have been utilized in the development of new pharmaceuticals and agrochemicals. For instance, research has demonstrated that this compound can be effectively nitrated to yield various nitropyridine derivatives, which are essential for further synthetic transformations .

Table 1: Synthetic Applications of this compound Derivatives

Compound TypeSynthesis MethodYield (%)
3,4-DiaminopyridineNitration of acylaminopyridinesVaries
Nitropyridyl IsocyanatesNitration followed by isocyanate formationHigh
TriazolopyridinesFour-step synthesis from 4-aminopyridineEfficient

Material Science

Functionalization and Reactivity
The unique electronic properties of this compound make it susceptible to nucleophilic attack, allowing for various functionalization reactions. Recent advancements have focused on selective amination and nucleophilic aromatic substitution reactions, expanding its applicability in creating complex organic molecules .

Case Study: Nucleophilic Functionalization
Research has shown that the nitro group in methyl this compound-4-carboxylate can be replaced by various heteroatom nucleophiles through nucleophilic aromatic substitution. This process opens avenues for synthesizing new compounds with potential biological activity .

Agricultural Applications

Herbicidal Properties
Certain derivatives of this compound have been identified as having herbicidal properties, making them useful in agricultural formulations. The compound's ability to act as a chemical intermediate for dyes and other agricultural products further emphasizes its versatility .

Mechanism of Action

The mechanism of action of 3-nitropyridine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The exact pathways and targets depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

    2-Nitropyridine: Similar structure but with the nitro group at the second position.

    4-Nitropyridine: Nitro group at the fourth position.

    3-Aminopyridine: Reduction product of 3-nitropyridine.

Uniqueness: this compound is unique due to its specific reactivity and the position of the nitro group, which influences its chemical behavior and applications. Compared to 2-nitropyridine and 4-nitropyridine, this compound has distinct reactivity patterns and is preferred in certain synthetic routes and applications.

Biological Activity

3-Nitropyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews significant research findings, case studies, and data related to the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various cancer types, and potential side effects.

Overview of this compound

This compound (C₅H₄N₂O₂) is a substituted pyridine that features a nitro group at the 3-position. Its structure allows for various chemical modifications, leading to a range of derivatives with distinct biological properties. The compound's ability to interact with biological macromolecules makes it a candidate for further pharmacological exploration.

Research has identified several mechanisms through which this compound and its analogues exert their biological effects:

  • Microtubule Targeting : this compound analogues have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2-M phase. This action is particularly relevant in cancer therapy, as it disrupts the mitotic process in rapidly dividing cells .
  • Selective Cytotoxicity : Studies indicate that this compound compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, compounds such as 4AZA2891 and 4AZA2996 demonstrated IC₅₀ values below 10 nM against various cancer cell lines without significantly affecting normal peripheral blood mononuclear cells (PBMCs) or lung fibroblast cells .
  • Binding Affinity : The binding of these compounds to the colchicine site on tubulin has been confirmed through X-ray crystallography, highlighting their potential as effective microtubule-targeting agents .

Efficacy Against Cancer

Recent studies have provided compelling evidence of the anti-cancer efficacy of this compound derivatives:

  • In Vitro Studies : In clonogenic assays involving human colorectal adenocarcinoma HT-29 cell lines, significant anti-proliferative effects were observed. The mean growth inhibition (GI) was notably high across a variety of solid and hematological cancer cell lines .
  • In Vivo Studies : In murine models, the administration of 4AZA2891 resulted in substantial tumor growth inhibition when delivered intravenously. This suggests that these compounds not only work effectively in vitro but also have potential therapeutic applications in vivo .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

  • Colon Cancer Model : In a study involving a heterotopic xenograft model of colon cancer, treatment with microtubule-targeting agents derived from this compound led to significant tumor regression without inducing myelotoxicity at pharmacological doses .
  • Broad Spectrum Activity : The NCI-60 Human Tumor Cell Lines Screen demonstrated that both 4AZA2891 and 4AZA2996 were effective against a broad spectrum of cancer types including leukemia, melanoma, and cancers of the lung and breast, reinforcing their potential as multi-targeted anti-cancer agents .

Side Effects and Toxicity

Despite their promising anti-cancer properties, some side effects associated with this compound derivatives have been noted:

  • Neurotoxicity : While myelotoxicity was not observed at therapeutic doses, neurotoxicity remains a concern due to the nature of microtubule-targeting agents. This can lead to peripheral neuropathy, necessitating careful monitoring during treatment .

Comparative Data Table

The following table summarizes key findings related to the biological activity of various this compound derivatives:

CompoundIC₅₀ (nM)Cancer TypeToxicity Profile
4AZA28915.4Colorectal AdenocarcinomaLow myelotoxicity; neurotoxic
4AZA29964.0Broad Spectrum (NCI-60)Low myelotoxicity; neurotoxic
Other DerivativesVariesVarious (Solid & Hematological)Variable; further studies needed

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-nitropyridine, and how do reaction conditions influence regioselectivity?

  • Answer : The Kyodai-nitration method modified by Bakke’s procedure is a key route, involving ozonolysis of pyridine derivatives with nitrogen dioxide. Regioselectivity depends on substituent effects and reaction temperature. For example, nitration at the γ-position (this compound) is favored due to electronic and steric factors in pyridine derivatives . Alternative methods include domino processes involving [4+2] cycloadditions with dienes like isoprene, where nitroso acid elimination drives product formation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : this compound is classified as a Toxic Solid (UN 2811) under transport regulations. Key precautions include:

  • Use of PPE (gloves, goggles, respirators) to avoid inhalation or skin contact.
  • Storage in ventilated, dry areas away from oxidizers or acids to prevent hazardous reactions (e.g., nitro group reduction or decomposition).
  • Emergency measures: Immediate decontamination with water for skin/eye exposure and medical consultation for ingestion .

Q. How can this compound be detected and quantified in aqueous solutions?

  • Answer : Fluorescence-based methods using copper(I) iodide complexes are effective. Suspension assays in acetonitrile or toluene detect pyridine derivatives via fluorescence quenching. Solid-film analysis enhances sensitivity for trace amounts, validated by calibration curves against known concentrations .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed C-H activation, and what factors control γ-selectivity?

  • Answer : In Pd-catalyzed C-H arylation, γ-selectivity arises from carboxylate-assisted concerted metalation-deprotonation (CMD) at the γ-C-H bond. The nitro group directs metal coordination via electron-withdrawing effects, stabilizing the transition state. Solvent polarity (e.g., DMF vs. toluene) and base choice (PivOK vs. CsOAc) modulate reaction efficiency .

Q. What computational approaches validate the feasibility of this compound in hetero-Diels-Alder reactions?

  • Answer : DFT calculations at the B3LYP/6-31G* level analyze transition-state energies and orbital interactions. For example, this compound acts as a dienophile with azadienes, where nitro group electron deficiency lowers LUMO energy, accelerating [4+2] cycloaddition. Computed activation energies (<20 kcal/mol) correlate with experimental yields .

Q. How do crystallographic studies resolve structural ambiguities in this compound derivatives?

  • Answer : Single-crystal X-ray diffraction (Bruker SMART APEX CCD) reveals intermolecular interactions (e.g., C–H···π, N–O···π) in derivatives like 2-(4-methoxyphenoxy)-3-nitropyridine. Orthorhombic packing (space group Pbca) and unit-cell parameters (a = 7.4737 Å, b = 12.8128 Å) confirm steric effects of substituents on molecular stacking .

Q. What strategies address contradictions in reported reactivity of this compound across studies?

  • Answer : Systematic variation of reaction conditions (temperature, solvent, catalyst loading) identifies outliers. For example, discrepancies in nitro group reduction yields are resolved by controlling trace moisture levels. Meta-analyses of kinetic data (e.g., Arrhenius plots) and reproducibility checks using standardized protocols are critical .

Q. Methodological Guidance

  • Synthetic Optimization : Use in situ IR spectroscopy to monitor nitro group stability during reactions .
  • Data Validation : Cross-reference crystallographic data (CCDC entries) with computational models to confirm bond angles/geometry .
  • Contradiction Analysis : Apply multivariate regression to isolate variables causing divergent results in catalytic cycles .

Properties

IUPAC Name

3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-7(9)5-2-1-3-6-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLILRKBRWXALIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179947
Record name 3-Nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2530-26-9
Record name 3-Nitropyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitropyridine
3-Nitropyridine
3-Nitropyridine
3-Nitropyridine
3-Nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.